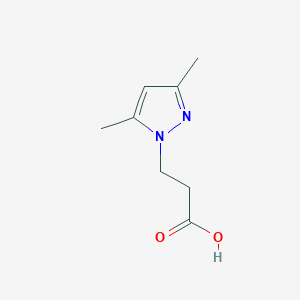
2-氟-6-(三氟甲基)苄胺
描述
2-Fluoro-6-(trifluoromethyl)benzylamine is a fluorinated aromatic compound that is of interest in various fields of chemistry, including medicinal chemistry and synthesis. The presence of both fluoro and trifluoromethyl groups in the molecule suggests that it could exhibit unique physical and chemical properties, making it a valuable building block for the development of more complex molecules.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-6-(trifluoromethyl)benzylamine, can be achieved through palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial for the success of this reaction, as described in the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination process . This method provides a broad applicability in the synthesis of various fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong C-F bonds, which can influence the molecule's reactivity and interaction with other molecules. In the case of trifluoromethylated benzanilides, which share a similar trifluoromethyl group with 2-Fluoro-6-(trifluoromethyl)benzylamine, the molecular conformation and crystal packing are significantly affected by various intermolecular interactions involving the fluorine atoms . These interactions include hydrogen bonds and the "fluorous effect," which is the tendency of fluorinated groups to interact with each other in the solid state.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions due to the reactivity of the fluorine atoms. For instance, fluoromethyl-2,4,6-trinitrophenylsulfonate, a monofluoromethylating reagent, has been used to introduce CH2F groups into different nucleophiles . This demonstrates the potential for 2-Fluoro-6-(trifluoromethyl)benzylamine to undergo similar electrophilic substitution reactions, expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)benzylamine are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong dipole-dipole interactions and low polarizability, which can affect the compound's boiling point, solubility, and stability. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are indicative of the potential behavior of 2-Fluoro-6-(trifluoromethyl)benzylamine in various applications.
科学研究应用
药物化学和合成中的氟化作用
- 应用:已证明Pd(OTf)₂ x 2 H₂O催化的三氟甲基保护苄胺的邻位氟化,包括与2-氟-6-(三氟甲基)苄胺相关的化合物。由于能够将三氟甲基转化为一系列合成有用的功能基团(Wang, Mei, & Yu, 2009),这种方法在药物化学和合成中至关重要。
除草剂嘧啶氧基苄胺衍生物的合成
- 应用:2-氟-6-羟基-N-取代芳基苄胺衍生物是合成嘧啶氧基苄胺类除草剂的关键中间体。这些物质通过各种过程从2,6-二氟苯甲醛合成,突显了氟化苄胺在农业化学中的作用(Qi-sun, 2005)。
仿生还原胺化反应的氟醛和酮
- 应用:研究了由氟化醛或酮和苄胺衍生的N-苄亚胺的偶氮亚胺异构化,包括2-氟-6-(三氟甲基)苄胺。这一过程对于制备具有生物学兴趣的含氟胺类化合物至关重要(Ono, Kukhar, & Soloshonok, 1996)。
可溶性氟聚酰亚胺的开发
- 应用:使用含氟芳香二胺合成了可溶性氟聚酰亚胺,如1,3-双(4-氨基-2-三氟甲基苯氧基)苯。这些化合物在材料科学中具有重要意义,特别是用于制备具有优异热稳定性和湿热稳定性的薄膜(Xie et al., 2001)。
用于催化氟甲基化的光氧系统
- 应用:开发用于催化碳-碳多键氟甲基化的光氧系统具有重要意义,三氟甲基和二氟甲基基团在制药和农药中至关重要。这包括使用2-氟-6-(三氟甲基)苄胺来制备具有这些基团的化合物(Koike & Akita, 2016)。
氟聚酰亚胺的合成
- 应用:从氟化三乙二醇合成2,2,6,6-四氟-4-苯甲基吗啉-3-酮是一种独特的方法,突显了氟化苄胺在聚合物化学中的多功能性(Zeng & Shreeve, 2009)。
安全和危害
“2-Fluoro-6-(trifluoromethyl)benzylamine” is considered hazardous . It has the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .
作用机制
Target of Action
It is known to be used in the preparation of elagolix intermediate and its salts . Elagolix is a GnRH antagonist used in the treatment of endometriosis and uterine fibroids. Therefore, it can be inferred that the compound might interact with similar targets.
Action Environment
It is noted to be sensitive to air and should be stored in a dark place under an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
2-Fluoro-6-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of Elagolix intermediates and their salts . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme, facilitating the biochemical reaction.
Cellular Effects
The effects of 2-Fluoro-6-(trifluoromethyl)benzylamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, 2-Fluoro-6-(trifluoromethyl)benzylamine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-6-(trifluoromethyl)benzylamine change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other reactive species. Over time, it may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-Fluoro-6-(trifluoromethyl)benzylamine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as organ damage and metabolic disturbances.
Metabolic Pathways
2-Fluoro-6-(trifluoromethyl)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The metabolic pathways often involve oxidation, reduction, and conjugation reactions, which transform the compound into more water-soluble metabolites that can be excreted. These metabolic processes can also affect the levels of other metabolites, leading to changes in metabolic flux.
Transport and Distribution
The transport and distribution of 2-Fluoro-6-(trifluoromethyl)benzylamine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
The subcellular localization of 2-Fluoro-6-(trifluoromethyl)benzylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules depending on its subcellular distribution.
属性
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVKQRWNQRCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379221 | |
| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239087-06-0 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239087060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-6-(trifluoromethyl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTH5K8PW7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)


![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

